molecular formula C10H12N2O4S2 B2518106 Methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate CAS No. 176530-45-3

Methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate

Cat. No. B2518106
Key on ui cas rn: 176530-45-3
M. Wt: 288.34
InChI Key: BJPYVNVYDKYYAV-UHFFFAOYSA-N
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Patent
US05494887

Procedure details

Methyl 3-amino-2-thiophenecarboxylate (5.0 g (32 mmol) was dissolved in 16 mL of chloroform and to this solution 4.17 g (32 mmol) of ethoxycarbonyl isothiocyanate was added slowly with stirring at ambient temperature. A precipitate began to appear after a few minutes and after 20 min the volatile components were removed by evaporation under reduced pressure. The tan solid residue obtained was diluted with 20 mL of ether and allowed to stir for about 20 min and then 100 mL of hexane was added. The insoluble solids were recovered by filtration and dried to obtain 8.51 g of the title compound as a tan solid melting at 165°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[CH2:11]([O:13][C:14]([N:16]=[C:17]=[S:18])=[O:15])[CH3:12].CCCCCC>C(Cl)(Cl)Cl.CCOCC>[CH2:11]([O:13][C:14]([NH:16][C:17]([NH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8])=[S:18])=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
4.17 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the volatile components were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The tan solid residue obtained
STIRRING
Type
STIRRING
Details
to stir for about 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The insoluble solids were recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(=O)NC(=S)NC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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